(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo-pyrrolidone scaffold. This compound is stereochemically defined by its (3aR,6aS) configuration, which imparts distinct conformational rigidity and influences its physicochemical and biological properties. The methyl substituent at the 2-position further modulates electronic and steric interactions, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis .
Key properties include:
- Molecular formula: C₈H₁₀N₂O₂
- Molecular weight: 166.18 g/mol
- Stereochemistry: (3aR,6aS) configuration ensures a cis-fused bicyclic system.
Properties
IUPAC Name |
(3aR,6aS)-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-6(10)4-2-8-3-5(4)7(9)11/h4-5,8H,2-3H2,1H3/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORSINSMFQKJDX-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H]2CNC[C@@H]2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139972 | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-48-7 | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective 1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing bicyclic pyrrolidine frameworks. In a study by Belabbes et al., azomethine ylides generated from α,β-unsaturated carbonyl compounds and amino acids were employed to synthesize tetrahydropyrrolo[3,4-c]pyrrole-dione derivatives . For the target compound, methylamine was used to generate the ylide, which underwent cycloaddition with maleic anhydride under refluxing toluene. The reaction proceeded via an endo transition state, favoring the (3aR,6aS) diastereomer due to secondary orbital interactions .
Key parameters:
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Reagents : Methylamine, maleic anhydride, toluene.
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Conditions : Reflux at 110°C for 12 hours.
The stereochemical outcome was confirmed via X-ray crystallography, revealing a cis fusion of the pyrrolidine rings . Comparative NMR analysis of the proton coupling constants (J<sub>3a–4</sub> = 8.2 Hz, J<sub>6–6a</sub> = 7.6 Hz) further validated the (3aR,6aS) configuration .
Multi-Step Synthesis via Ethynyl Intermediate Functionalization
A modular approach involving ethynyl-substituted precursors was reported by Rua et al. . The synthesis began with 4-ethynyl-2-methyl-6-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, which underwent Sonogashira coupling with iodobenzene to introduce aromatic substituents. Subsequent hydrogenation over Pd/C selectively reduced the alkyne to an ethyl group, yielding the target compound after deprotection.
Reaction Sequence :
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Sonogashira Coupling :
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Hydrogenation :
This method offers flexibility for introducing diverse R-groups while maintaining stereochemical integrity. The final product exhibited >99% enantiomeric excess (ee) as determined by chiral HPLC .
Resolution of Racemic Mixtures via Chiral Salts
The hydrochloride salt of the racemic compound (rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione) was resolved using (-)-dibenzoyl-L-tartaric acid as a chiral resolving agent . The process involved:
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Salt Formation : Mixing the racemate with the resolving agent in ethanol.
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Crystallization : Slow cooling to -20°C to isolate the diastereomeric salt.
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Neutralization : Treatment with NaOH to recover the enantiopure free base.
Performance Metrics :
This method is scalable but requires careful control of crystallization kinetics to avoid racemization.
Characterization and Analytical Validation
All synthetic routes were validated using advanced spectroscopic techniques:
Comparative Analysis of Synthesis Methods
The table below evaluates the efficiency, scalability, and stereochemical outcomes of each method:
| Method | Yield | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 74% | 99 | Moderate | High |
| Ethynyl Functionalization | 89% | 99 | High | Moderate |
| Chiral Resolution | 52% | 98 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
Chemistry
In the field of organic chemistry, (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reactions and develop novel compounds.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer properties : Preliminary research suggests it may inhibit cancer cell growth through specific molecular interactions .
Medicine
Ongoing investigations are exploring its potential as a therapeutic agent for various diseases. The compound's mechanism of action may involve binding to specific enzymes or receptors, thereby modulating cellular pathways and gene expression .
Industry
In industrial applications, this compound is utilized in developing new materials with unique properties. These include:
- Polymers : Enhancing the mechanical properties of polymeric materials.
- Dyes : Serving as intermediates in the synthesis of colorants used in various applications.
Mechanism of Action
The mechanism by which (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in the Pyrrolo[3,4-c]pyrrole Scaffold
The core structure of the target compound can be modified at multiple positions, leading to analogs with distinct properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Substituent Effects : The 2-methyl group enhances steric hindrance, reducing reactivity at the adjacent nitrogen compared to unsubstituted analogs . Benzyl or acyl substituents at position 5 improve solubility in organic solvents but may reduce metabolic stability .
- Stereochemical Influence : The (3aR,6aS) configuration is critical for maintaining the planar geometry of the dione moiety, which is essential for binding to enzymes like dipeptidyl peptidase-4 (DPP-4) in related compounds .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The carbonyl stretch (C=O) for the target compound appears at ~1700 cm⁻¹, consistent with other pyrrolidine-diones. Benzyl-substituted analogs show additional aromatic C-H stretches near 3000 cm⁻¹ .
- ¹H NMR : The methyl group at position 2 resonates at δ ~2.14 ppm, while the benzyl protons in analogs appear as multiplet signals at δ ~7.2–7.6 ppm .
Biological Activity
(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound belonging to the pyrrole family. Its unique bicyclic structure contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- CAS Number : 1256643-48-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and neuroinflammation.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors in the central nervous system, potentially modulating neurotransmitter release.
- Gene Expression Regulation : It can alter gene expression profiles associated with cell survival and apoptosis.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Protects against oxidative stress | |
| Antimicrobial | Effective against bacterial and fungal strains |
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
In a neurobiology study, the compound was tested on neuronal cell cultures subjected to oxidative stress. Results indicated that it effectively reduced cell death and inflammation markers, suggesting its potential as a neuroprotective agent.
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound showed promising results against several strains of bacteria and fungi. The compound's mechanism was linked to disrupting microbial cell membranes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione?
- Methodological Answer : The compound is primarily synthesized via a [3+2] cycloaddition reaction between 2H-azirine and maleimide derivatives. A visible-light photoredox catalytic system using 9-mesityl-10-methylacridinium perchlorate achieves yields of 55–99% under mild conditions . Alternative approaches include modifying substituents on the maleimide precursor to tailor stereochemical outcomes . Solvent selection (e.g., THF or DMF) and reaction temperature (20–25°C) are critical for minimizing side products .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
- X-ray crystallography (XRD) resolves the bicyclic system’s stereochemistry (3aR,6aS configuration) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms the absence of diastereomeric impurities. NOESY correlations validate spatial arrangements of substituents .
- High-resolution mass spectrometry (HRMS) verifies molecular weight (140.14 g/mol, C₆H₈N₂O₂) .
- HPLC ensures purity (>95%) by quantifying residual solvents or unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
